1-Isobutyl-5-methyl-1H-pyrazol-3-amine
Description
1-Isobutyl-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by an isobutyl group at the 1-position, a methyl group at the 5-position, and an amine moiety at the 3-position. The pyrazole core (C₃H₃N₂) serves as the scaffold, with substituents influencing physicochemical and biological properties. The isobutyl group (branched C₄H₉) enhances lipophilicity compared to linear alkyl chains, while the methyl group at the 5-position contributes to steric effects. The molecular formula is estimated as C₈H₁₅N₃, with a molecular weight of 153.23 g/mol (calculated).
Properties
IUPAC Name |
5-methyl-1-(2-methylpropyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)5-11-7(3)4-8(9)10-11/h4,6H,5H2,1-3H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQYKHYOQOMSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-5-methyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction between isobutyl hydrazine and 3-methyl-2-butanone under acidic or basic conditions can yield the desired pyrazole derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to maximize production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen or carbon atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles.
Scientific Research Applications
1-Isobutyl-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-isobutyl-5-methyl-1H-pyrazol-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Structural and Functional Insights:
Aromatic substituents (e.g., phenyl in C₁₃H₁₇N₃) introduce π-π stacking capabilities, which are critical in drug-receptor interactions .
Steric and Electronic Considerations: Branched vs. Linear Chains: Isobutyl’s branching may hinder rotational freedom, affecting binding pocket accommodation compared to ethyl or methyl groups.
Synthetic Pathways :
- Many analogs (e.g., N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine ) are synthesized via nucleophilic substitution or condensation reactions. The target compound likely follows similar routes, utilizing isobutylamine or isobutyl halides as reactants.
Biological and Industrial Applications: Pyrazole derivatives are prevalent in medicinal chemistry (e.g., kinase inhibitors ). The isobutyl variant’s lipophilicity may suit central nervous system targets, while polar groups (e.g., amino-methyl in C₉H₁₈N₄ ) could improve aqueous solubility for pharmacokinetics.
Biological Activity
1-Isobutyl-5-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has a distinctive structure that influences its biological activity. The presence of the isobutyl group and the pyrazole ring contributes to its interaction with various biological targets, including enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : The compound interacts with specific proteins and enzymes through non-covalent interactions such as hydrogen bonding and π-π stacking, which can lead to modulation of their activity.
- Biochemical Pathways : It has been shown to influence various biochemical pathways, affecting cellular processes like metabolism and signaling.
Table 1: Mechanism Summary
| Mechanism | Description |
|---|---|
| Target Interaction | Non-covalent interactions with proteins |
| Biochemical Pathways | Modulation of metabolic and signaling pathways |
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. For example, related compounds have demonstrated potent antifungal activity against pathogens like Valsa mali and antibacterial effects against Pseudomonas syringae .
Case Study: Antifungal Activity
In a recent study, a related pyrazole derivative showed an EC50 value of 0.64 mg/L against Valsa mali, outperforming other known antifungals like allicin . This suggests that this compound could have similar or enhanced efficacy.
Cellular Effects
The compound's influence on cellular processes includes:
- Cell Proliferation : It may modulate signaling pathways that regulate cell growth and apoptosis.
- Metabolic Function : The compound interacts with cytochrome P450 enzymes, potentially altering drug metabolism.
Table 2: Cellular Effects Summary
| Effect | Description |
|---|---|
| Cell Proliferation | Modulates growth and apoptosis signaling |
| Metabolic Function | Interacts with cytochrome P450 enzymes |
Dosage Effects in Animal Models
Experimental studies have shown that the effects of this compound vary with dosage. Low doses may enhance metabolic functions, while higher doses could lead to toxicity or adverse effects. This highlights the importance of dosage optimization in therapeutic applications.
Comparative Analysis with Similar Compounds
When comparing this compound to similar compounds, notable differences in biological activity emerge:
Table 3: Comparison with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-Chloroaniline | Lacks pyrazole ring | Moderate antibacterial properties |
| 4-Chloro-1H-pyrazole | Contains pyrazole but no isobutyl | Limited antifungal activity |
| 1-Methyl-5-pyrazolamine | Similar structure | Potent antifungal activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
